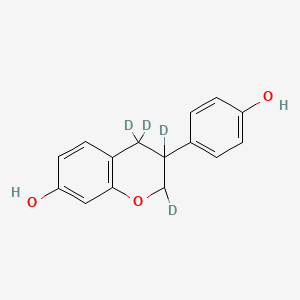
(R,S)-Equol-d4 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S)-Equol-d4 (Major) is a deuterated form of equol, a non-steroidal estrogen of the isoflavone class of organic compounds. Equol is produced by the metabolism of the soy isoflavone daidzein by intestinal bacteria. The deuterated form, (R,S)-Equol-d4, is used in scientific research to study the pharmacokinetics and biological effects of equol, as the deuterium atoms can provide insights into metabolic pathways and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 typically involves the deuteration of equol. One common method is the catalytic hydrogenation of daidzein in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst. The deuterium atoms replace the hydrogen atoms in the equol molecule, resulting in (R,S)-Equol-d4.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including crystallization and chromatography.
化学反应分析
Types of Reactions
(R,S)-Equol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in (R,S)-Equol-d4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (R,S)-Equol-d4.
Substitution: Alkylated and acylated derivatives of (R,S)-Equol-d4.
科学研究应用
(R,S)-Equol-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and mechanisms of action of equol.
Biology: Investigating the biological effects of equol on cellular processes and gene expression.
Medicine: Exploring the potential therapeutic effects of equol in hormone-related conditions such as menopause and prostate cancer.
Industry: Developing new pharmaceuticals and nutraceuticals based on the biological activity of equol.
作用机制
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. It binds to both estrogen receptor alpha and estrogen receptor beta, modulating their activity and influencing gene expression. The deuterium atoms in (R,S)-Equol-d4 provide insights into the metabolic pathways and the stability of the compound in biological systems.
相似化合物的比较
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-deuterated compounds.
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
246.29 g/mol |
IUPAC 名称 |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChI 键 |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
手性 SMILES |
[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


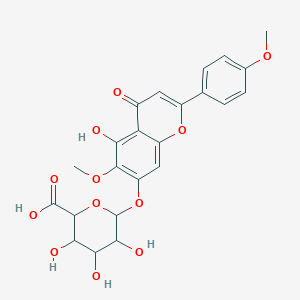
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)

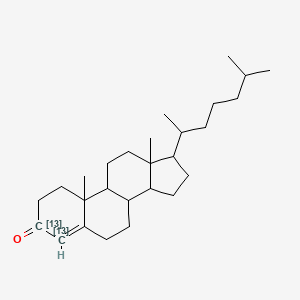
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
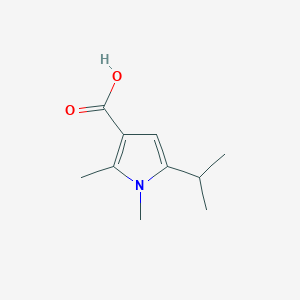


![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)

![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)
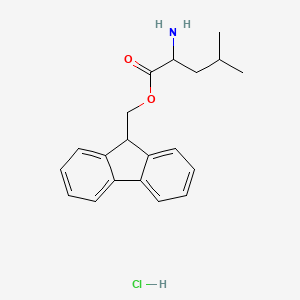
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)

